Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine structure
943541-20-6 structure
Nome do Produto:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
N.o CAS:943541-20-6
MF:C8H7ClN4
MW:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
    • 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
    • MFCD16109166
    • SCHEMBL509162
    • SY116190
    • AKOS011063777
    • 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
    • DA-00466
    • 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
    • DS-4236
    • LIRXMNGKIROHGY-UHFFFAOYSA-N
    • A1-02973
    • Z871789894
    • 943541-20-6
    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
    • CS-B1038
    • EN300-91412
    • 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
    • DTXSID90712423
    • MDL: MFCD16109166
    • Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
    • Chave InChI: LIRXMNGKIROHGY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Propriedades Computadas

  • Massa Exacta: 194.0359239g/mol
  • Massa monoisotópica: 194.0359239g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 178
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Informações de segurança

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ5923-5G
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
5g
¥ 3,801.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ5923-1G
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
1g
¥ 1,267.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ5923-10G
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
10g
¥ 6,309.00 2023-04-12
Enamine
EN300-91412-1.0g
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95.0%
1.0g
$314.0 2025-02-21
Chemenu
CM102368-1g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95+%
1g
$265 2021-08-06
Alichem
A029183747-5g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
5g
$693.00 2023-08-31
Alichem
A029183747-25g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
25g
$2377.48 2023-08-31
Enamine
EN300-91412-0.25g
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95.0%
0.25g
$116.0 2025-02-21
Enamine
EN300-91412-0.5g
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95.0%
0.5g
$218.0 2025-02-21
Chemenu
CM102368-5g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%+
5g
$217 2024-07-19

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  5 h, 90 °C
Referência
Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors
Kim, Eun-Young; Kang, Seung-Tae; Jung, Heejung; Park, Chi Hoon; Yun, Chang-Soo; et al, Archives of Pharmacal Research, 2016, 39(4), 453-464

Método de produção 2

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 80 °C; 80 °C → rt
Referência
Preparation of triazolopyridazine protein kinase modulators
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C
Referência
Preparation of pyridazinones as antitumor agents
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
Referência
Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder
, United States, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ;  20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
Referência
1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
Referência
Preparation of pyridazinones as antitumor agents
, Germany, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  10 h, 90 °C
Referência
Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer
, China, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Triphenylphosphine ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  15 min, 60 °C; 60 °C → 45 °C
Referência
Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  16 h, 80 °C
Referência
Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ;  1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  15 h, 80 °C
Referência
Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 h, 100 °C
Referência
Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Referência
Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 °C
Referência
Preparation of bicyclic triazoles as protein kinase modulators
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, rt → 80 °C
Referência
Preparation of triazolopyridazines as tyrosine kinase modulators
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane ,  Water ;  30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ;  1 h, rt
Referência
Preparation method of pyrazole compound and its intermediates
, China, , ,

Método de produção 16

Condições de reacção
Referência
Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors
, Germany, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 10 h, 80 °C
Referência
Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C
Referência
Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors
, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
A846417
Pureza:99%
Quantidade:5g
Preço ($):179.0